1-(4-Amino-2-bromophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Amino-2-bromophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-2-bromophenol with γ-butyrolactone in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the cyclization of 4-amino-2-bromophenylacetic acid using a dehydrating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form this compound-2-oxide.
Reduction: Reduction reactions can yield this compound-1-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-bromophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Amino-2-bromophenyl)pyrrolidin-2-one is similar to other compounds containing the pyrrolidin-2-one ring and halogenated phenyl groups. Some similar compounds include:
1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
1-(4-Amino-2-iodophenyl)pyrrolidin-2-one
These compounds share structural similarities but differ in the type of halogen present, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-amino-2-bromophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAFKKDPJNJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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